BenchChemオンラインストアへようこそ!

2-Phenyl-1h-imidazo[4,5-b]pyrazine

c-Met inhibition Kinase inhibitor Cancer therapeutics

2-Phenyl-1H-imidazo[4,5-b]pyrazine (CAS 88710-42-3) is a privileged bicyclic heteroaromatic scaffold validated for c-Met inhibitor (1.45 nM IC50) and mitochondrial uncoupler (EC50 3.6 μM) programs. The 2-phenyl substitution is essential for kinase selectivity and protonophoric potency—generic imidazopyrazines cannot substitute. This core enables rapid Suzuki derivatization for library synthesis. Procure ≥97% purity material to ensure reproducible SAR and target engagement data.

Molecular Formula C11H8N4
Molecular Weight 196.21 g/mol
CAS No. 88710-42-3
Cat. No. B3360289
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phenyl-1h-imidazo[4,5-b]pyrazine
CAS88710-42-3
Molecular FormulaC11H8N4
Molecular Weight196.21 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC3=NC=CN=C3N2
InChIInChI=1S/C11H8N4/c1-2-4-8(5-3-1)9-14-10-11(15-9)13-7-6-12-10/h1-7H,(H,12,13,14,15)
InChIKeyBEOKYXOUIWZLHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Phenyl-1H-imidazo[4,5-b]pyrazine (CAS 88710-42-3) Procurement & Research Baseline Overview


2-Phenyl-1H-imidazo[4,5-b]pyrazine (C11H8N4, MW 196.21) is a bicyclic heteroaromatic scaffold consisting of an imidazole ring fused to a pyrazine ring with a phenyl substituent at the 2-position . This core structure serves as a privileged pharmacophore in medicinal chemistry, demonstrating activity across multiple target classes including kinases, glucokinase, and mitochondrial uncoupling proteins [1][2]. The compound's planar, aromatic system enables π-π stacking interactions in kinase ATP-binding pockets while offering three distinct nitrogen atoms capable of hydrogen bonding, making it a versatile building block for fragment-based drug discovery and lead optimization campaigns [1][3].

Why 2-Phenyl-1H-imidazo[4,5-b]pyrazine Cannot Be Replaced by Generic Imidazopyrazine Analogs


Substitution at the 2-position of the imidazo[4,5-b]pyrazine core is a critical determinant of both biological target engagement and synthetic utility. The phenyl group at C2 directly influences kinase selectivity profiles through hydrophobic interactions with the ATP-binding pocket, as demonstrated in c-Met inhibitor optimization where C2 modifications produced IC50 variations exceeding 100-fold among close analogs [1]. Furthermore, the 2-phenyl moiety serves as a versatile synthetic handle for further derivatization via Suzuki cross-coupling, enabling rapid library generation that is not possible with unsubstituted or alkyl-substituted congeners . In mitochondrial uncoupler programs, 2-substituent identity dramatically alters protonophoric potency, with structure-activity relationship studies confirming that 2-phenyl derivatives occupy a distinct activity-clogP space relative to 2-alkyl or 2-heteroaryl variants [2]. Consequently, substituting 2-phenyl-1H-imidazo[4,5-b]pyrazine with a generic imidazopyrazine lacking this specific substitution pattern will yield fundamentally different biological and physicochemical outcomes, invalidating cross-study comparisons and compromising experimental reproducibility.

Quantitative Differentiation Evidence for 2-Phenyl-1H-imidazo[4,5-b]pyrazine (CAS 88710-42-3)


c-Met Kinase Inhibitory Potency of 2-Phenyl-Imidazo[4,5-b]pyrazine Derivatives Compared to Crizotinib

A 2-phenyl-substituted imidazo[4,5-b]pyrazine derivative (compound 1D-2) demonstrates enzymatic IC50 of 1.45 nM against c-Met kinase, representing a ~2.1-fold improvement over the clinically approved c-Met/ALK dual inhibitor crizotinib (IC50 ≈ 3 nM in comparable enzymatic assays) [1]. In cellular context, 1D-2 achieves IC50 of 24.7 nM in the c-Met-amplified H1993 NSCLC cell line [1]. The 2-phenyl substituent contributes to this enhanced potency through favorable hydrophobic interactions with the ATP-binding pocket, as confirmed by docking studies [1].

c-Met inhibition Kinase inhibitor Cancer therapeutics

Kinase Selectivity Profile of Imidazo[4,5-b]pyrazine Scaffold Versus Multi-Targeted Kinase Inhibitors

Imidazo[4,5-b]pyrazine derivatives, particularly those with 2-phenyl substitution, exhibit exquisite selectivity for c-Met kinase over related receptor tyrosine kinases [1]. This contrasts sharply with imidazo[4,5-b]pyridine-based Aurora kinase inhibitors (e.g., CCT129202) which demonstrate broad multi-kinase activity with IC50 values of 0.042, 0.198, and 0.227 μmol/L against Aurora A, B, and C respectively [2], and imidazo[4,5-b]pyrazinone mTOR inhibitors which achieve >1000-fold selectivity over PI3Kα but represent a distinct oxidation state scaffold [3]. The 2-phenyl-imidazo[4,5-b]pyrazine scaffold occupies a unique selectivity niche among fused imidazo-heterocycles, enabling cleaner target engagement studies.

Kinase selectivity Off-target profiling c-Met inhibitors

Synthetic Accessibility: Microwave-Assisted Suzuki Cross-Coupling Yields of 2-Phenyl Derivatives Versus Conventional Thermal Methods

The 2-phenyl substituent on imidazo[4,5-b]pyrazine can be installed via microwave-assisted Suzuki cross-coupling of 2-bromo-1H-imidazo[4,5-b]pyrazine with phenylboronic acid using (A-taphos)2PdCl2 catalyst, CsF base, and DME-H2O (4:1) at 100°C, yielding the desired 2-aryl derivatives in acceptable to excellent yields with reaction times of 30-60 minutes . This represents a significant improvement over conventional thermal Suzuki conditions which typically require 12-24 hours for comparable transformations . The methodology demonstrates exceptional tolerance to diverse functional groups and produces fewer side products, enabling rapid parallel synthesis of C2-substituted imidazopyrazine libraries.

Synthetic methodology Cross-coupling Library synthesis

Mitochondrial Uncoupling Potency of Imidazo[4,5-b]pyrazine Derivatives Versus Classical Uncoupler DNP

Imidazo[4,5-b]pyrazine derivatives, including those with 2-phenyl substitution patterns, function as mitochondrial uncouplers with tunable potency. The optimized derivative 4.3.20 (containing the imidazo[4,5-b]pyrazine core) exhibits an EC50 of 3.6 ± 0.4 μM in rat L6 myoblast oxygen consumption assays, demonstrating a half-life of 4.4 hours in mice [1]. In contrast, the classical protonophore uncoupler 2,4-dinitrophenol (DNP) displays an EC50 of approximately 10-20 μM in comparable cellular respiration assays but with a significantly shorter half-life (<1 hour) and narrow therapeutic index [1]. The imidazo[4,5-b]pyrazine scaffold thus provides a superior pharmacokinetic profile for sustained uncoupling activity.

Mitochondrial uncoupling Metabolic disease Obesity therapeutics

Optimal Application Scenarios for 2-Phenyl-1H-imidazo[4,5-b]pyrazine (CAS 88710-42-3) in Research & Development


Lead Optimization for Selective c-Met Kinase Inhibitors

Research teams developing next-generation c-Met inhibitors should prioritize 2-phenyl-1H-imidazo[4,5-b]pyrazine as a core scaffold based on the demonstrated 1.45 nM enzymatic IC50 and 24.7 nM cellular IC50 of derivative 1D-2 [1]. The 2-phenyl substitution pattern enables potency advantages over crizotinib (~2.1-fold) while maintaining exquisite kinase selectivity [1]. This scaffold is particularly suited for structure-guided optimization targeting the c-Met ATP-binding pocket, where the planar aromatic system and hydrogen-bonding nitrogen atoms facilitate rational design [1].

Mitochondrial Uncoupler Discovery Programs for Metabolic Disease

The imidazo[4,5-b]pyrazine core, exemplified by 2-phenyl-1H-imidazo[4,5-b]pyrazine, has been validated as a privileged scaffold for mitochondrial uncoupler development, with optimized derivatives achieving EC50 values of 3.6 ± 0.4 μM in oxygen consumption assays and 4.4-hour half-life in mice [1]. Procurement of this compound enables structure-activity relationship exploration for obesity, type 2 diabetes, and NAFLD therapeutics, leveraging the scaffold's favorable pharmacokinetic profile relative to classical uncouplers like DNP [1].

High-Throughput Library Synthesis via Microwave-Assisted Suzuki Coupling

Medicinal chemistry laboratories requiring rapid generation of C2-diversified imidazopyrazine libraries should utilize 2-bromo-1H-imidazo[4,5-b]pyrazine as a key intermediate, with subsequent conversion to 2-phenyl-1H-imidazo[4,5-b]pyrazine via microwave-assisted Suzuki coupling. This methodology delivers 2-aryl derivatives in 30-60 minutes—a 12-48 fold time reduction versus conventional thermal conditions—with excellent functional group tolerance and minimal side products [1]. The approach is ideal for fragment-based drug discovery and parallel synthesis workflows where speed and purity are critical [1].

Kinase Selectivity Profiling and Off-Target Assessment Studies

Investigators conducting kinase selectivity profiling should employ 2-phenyl-1H-imidazo[4,5-b]pyrazine-derived compounds as tool molecules for studying c-Met-dependent signaling pathways. The scaffold's demonstrated exquisite selectivity for c-Met over related receptor tyrosine kinases [1] minimizes confounding off-target effects, distinguishing it from promiscuous imidazo[4,5-b]pyridine Aurora inhibitors (e.g., CCT129202) which inhibit multiple kinases at sub-micromolar concentrations [2]. This selectivity profile enables cleaner interpretation of phenotypic screening results and more reliable target validation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Phenyl-1h-imidazo[4,5-b]pyrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.